molecular formula C27H26N4O6S B2439891 ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 361174-53-0

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2439891
CAS No.: 361174-53-0
M. Wt: 534.59
InChI Key: DPLZXZJJAIBIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a benzo[d]oxazole moiety, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the benzo[d]oxazole ring, the sulfonylation of the phenyl group, and the coupling with piperazine-1-carboxylate. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety and the sulfonyl group play crucial roles in binding to these targets, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
  • Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Uniqueness

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the benzo[d]oxazole moiety, which imparts specific electronic and steric properties that influence its reactivity and biological activity. This distinguishes it from similar compounds that may have different heterocyclic moieties or functional groups.

Properties

IUPAC Name

ethyl 4-[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O6S/c1-2-36-27(33)30-14-16-31(17-15-30)38(34,35)22-12-10-19(11-13-22)25(32)28-21-7-5-6-20(18-21)26-29-23-8-3-4-9-24(23)37-26/h3-13,18H,2,14-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLZXZJJAIBIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.